[[(2S,3S,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate [[(2S,3S,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 16375-64-7
VCID: VC0231487
InChI: InChI=1S/C15H24N2O17P2/c18-3-4-6(20)7(21)8(22)11(31-4)13(33-36(29,30)34-35(26,27)28)12-9(23)10(24)14(32-12)17-2-1-5(19)16-15(17)25/h1-2,4,6-14,18,20-24H,3H2,(H,29,30)(H,16,19,25)(H2,26,27,28)/t4-,6-,7+,8+,9+,10-,11?,12+,13?,14-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O
Molecular Formula: C15H24N2O17P2
Molecular Weight: 566.3 g/mol

[[(2S,3S,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate

CAS No.: 16375-64-7

Main Products

VCID: VC0231487

Molecular Formula: C15H24N2O17P2

Molecular Weight: 566.3 g/mol

[[(2S,3S,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate - 16375-64-7

CAS No. 16375-64-7
Product Name [[(2S,3S,4R,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate
Molecular Formula C15H24N2O17P2
Molecular Weight 566.3 g/mol
IUPAC Name [[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C15H24N2O17P2/c18-3-4-6(20)7(21)8(22)11(31-4)13(33-36(29,30)34-35(26,27)28)12-9(23)10(24)14(32-12)17-2-1-5(19)16-15(17)25/h1-2,4,6-14,18,20-24H,3H2,(H,29,30)(H,16,19,25)(H2,26,27,28)/t4-,6-,7+,8+,9+,10-,11?,12+,13?,14-/m1/s1
Standard InChIKey SACNNGXJPADELI-UVPVAZGASA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O
PubChem Compound 3082104
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator